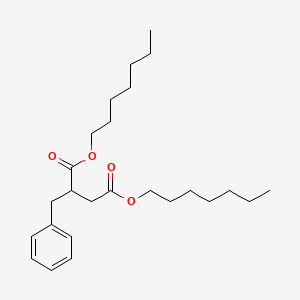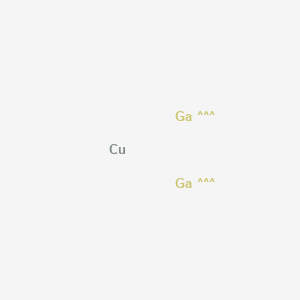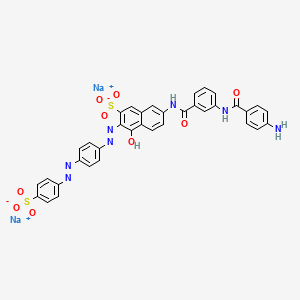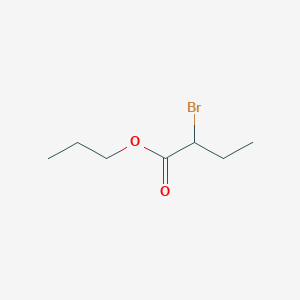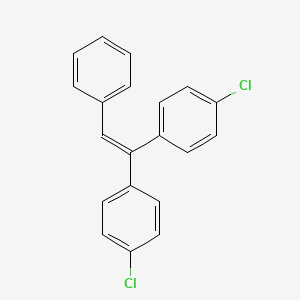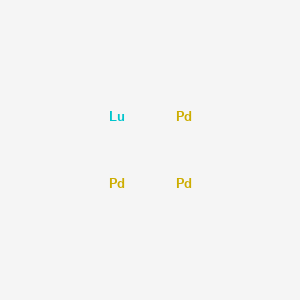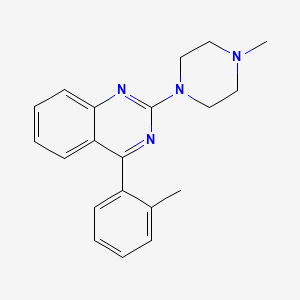
Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-methyl-1-piperazinyl group attached to the quinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the 2-methylphenyl and 4-methyl-1-piperazinyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Quinazoline: The parent compound, which lacks the 2-methylphenyl and 4-methyl-1-piperazinyl groups.
4-(2-methylphenyl)quinazoline: A similar compound with only the 2-methylphenyl group attached.
2-(4-methyl-1-piperazinyl)quinazoline: A similar compound with only the 4-methyl-1-piperazinyl group attached.
Uniqueness
Quinazoline, 4-(2-methylphenyl)-2-(4-methyl-1-piperazinyl)- is unique due to the presence of both the 2-methylphenyl and 4-methyl-1-piperazinyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs
特性
CAS番号 |
14005-56-2 |
|---|---|
分子式 |
C20H22N4 |
分子量 |
318.4 g/mol |
IUPAC名 |
4-(2-methylphenyl)-2-(4-methylpiperazin-1-yl)quinazoline |
InChI |
InChI=1S/C20H22N4/c1-15-7-3-4-8-16(15)19-17-9-5-6-10-18(17)21-20(22-19)24-13-11-23(2)12-14-24/h3-10H,11-14H2,1-2H3 |
InChIキー |
LFAOKDNDTVBKQD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14721922.png)
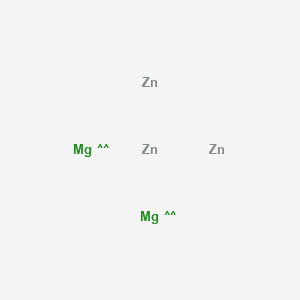
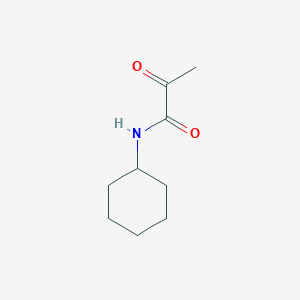
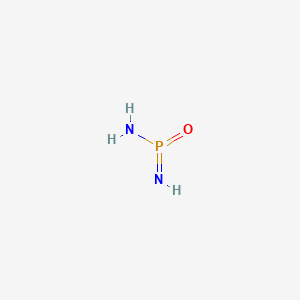
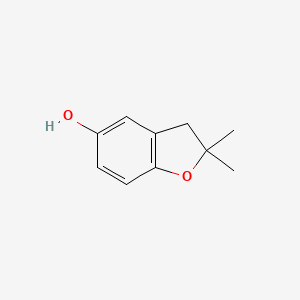
![4-[(E)-{[4-(Heptyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14721961.png)
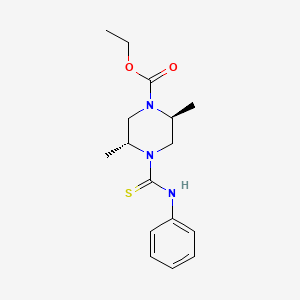
![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
